![molecular formula C20H19N3O B2579654 3-メチル-N-{2-フェニル-2H,4H,5H,6H-シクロペンタ[c]ピラゾール-3-イル}ベンザミド CAS No. 1043141-89-4](/img/structure/B2579654.png)

3-メチル-N-{2-フェニル-2H,4H,5H,6H-シクロペンタ[c]ピラゾール-3-イル}ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

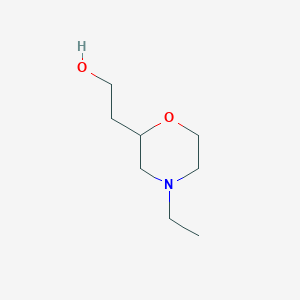

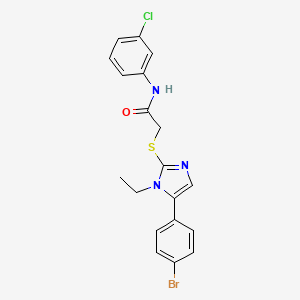

The compound “3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide” is a complex organic molecule that contains several functional groups, including an amide, a phenyl group, and a pyrazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has a phenyl group (a six-membered carbon ring) and an amide group (a carbonyl group attached to a nitrogen).Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make it soluble in polar solvents .作用機序

The mechanism of action of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. Specifically, it has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and metabolism. Additionally, it has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide have been studied extensively in animal models. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. Additionally, it has also been shown to reduce inflammation and improve insulin sensitivity in animal models.

実験室実験の利点と制限

One advantage of using 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

将来の方向性

There are several future directions for research on 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide. One direction is to further investigate its mechanism of action, as this would provide insight into its potential applications in various fields of scientific research. Additionally, future research could focus on optimizing its use in lab experiments, such as determining the optimal dosage and administration route. Finally, research could also focus on developing derivatives of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide with improved properties, such as increased potency or selectivity.

合成法

The synthesis of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves the reaction of 3-methylbenzoic acid with 2-phenylcyclopenta[c]pyrazole-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

科学的研究の応用

抗酸化活性

ベンザミドは、抗酸化活性を示すことがわかっています . フリーラジカルスカベンジャーや金属キレート剤として作用する可能性があります . これにより、酸化ストレス関連疾患に対抗するための潜在的な用途が考えられます。

抗菌活性

ベンザミドは、グラム陽性菌とグラム陰性菌の両方に対して抗菌活性を示すことが示されています . これは、新しい抗菌薬の開発における潜在的な用途を示唆しています .

抗ウイルス活性

この化合物と類似の構造を持つインドール誘導体は、抗ウイルス活性を示すことがわかっています . インフルエンザAウイルスやコクサッキーB4ウイルスに対する薬剤の開発に使用されてきました .

抗炎症活性

インドール誘導体は、抗炎症作用を示すことが実証されています . これは、炎症性疾患の治療における潜在的な用途を示唆しています .

抗がん活性

ベンザミドとインドール誘導体の両方が、がん治療に潜在的な可能性を示しています . さまざまな種類のがんに対する薬剤の開発に使用されてきました .

工業用途

ベンザミドは、プラスチック、ゴム、紙など、さまざまな産業部門で使用されています . 天然物、タンパク質、合成中間体、市販薬などの潜在的な生物学的分子にも見られます .

特性

IUPAC Name |

3-methyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-14-7-5-8-15(13-14)20(24)21-19-17-11-6-12-18(17)22-23(19)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUDYTQBVIPMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2579578.png)

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)

![N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2579589.png)

![2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2579591.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)